Stavudine vs. Zidovudine: Superior Virological Suppression in Dual-NRTI Regimens
In the randomized ALBI trial comparing stavudine/didanosine (d4T/ddI) vs. zidovudine/lamivudine (ZDV/3TC) in 151 antiretroviral-naïve patients over 24 weeks, the d4T-containing regimen achieved significantly greater viral load reduction and CD4 cell count increase [1].
| Evidence Dimension | Mean decrease in plasma HIV-1 RNA (log10 copies/mL) at 24 weeks |
|---|---|
| Target Compound Data | 2.26 log10 decrease |
| Comparator Or Baseline | Zidovudine/lamivudine: 1.26 log10 decrease |
| Quantified Difference | 1.00 log10 greater reduction (P<0.0001) |
| Conditions | Randomized trial in antiretroviral-naïve adults; d4T/ddI vs. ZDV/3TC; 24-week follow-up |
Why This Matters
A 1.00 log10 greater viral load reduction translates to a clinically meaningful advantage in suppressing HIV replication, a critical endpoint for regimen selection in procurement and formulary inclusion.
- [1] Molina JM, Chêuc G, Ferchal F, et al. Results of the ALBI trial: a randomized comparison of stavudine/didanosine, zidovudine/lamivudine and alternating treatment in antiretroviral-naive patients. Antivir Ther. 1999;4 Suppl 3:71-4. View Source
